4-Amino-3-hydroxybenzamide

描述

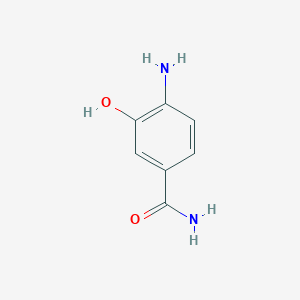

4-Amino-3-hydroxybenzamide (CAS: 146224-62-6) is a benzamide derivative characterized by an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the benzene ring. This compound is commercially available with a purity of ≥97% and is stored under unspecified temperature conditions . Its synthesis involves the trifluoroacetic acid (TFA)-mediated deprotection of a precursor intermediate, followed by purification via C18 silica flash chromatography, yielding 39 mg (99% purity) of the final product . Key physicochemical properties include a molecular weight of 166.17 g/mol, a calculated logP (octanol-water partition coefficient) of 0.7, and a logD (distribution coefficient at pH 7.4) of -0.3, indicating moderate lipophilicity and high solubility in aqueous environments .

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the desired product. Another method involves the reduction of 4-nitro-3-hydroxybenzamide using a suitable reducing agent such as iron powder in acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 4-Amino-3-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form a corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and iron powder are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Amino-3-hydroxybenzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug formulations enhances biological activity and efficacy. For instance, derivatives of this compound have been explored for their potential in treating conditions such as skin diseases, diabetes, and cancer due to their role in inhibiting specific enzymes like lipoxygenases .

Therapeutic Agents

Recent studies have identified this compound derivatives as promising candidates for developing new therapeutic agents. These compounds exhibit significant activity against acetylcholinesterase, which is crucial for treating Alzheimer's disease. The structure-activity relationship studies indicate that modifications can enhance their inhibitory potency, making them suitable for further medicinal chemistry optimization .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a fundamental building block for synthesizing more complex molecules. Its unique chemical properties allow chemists to create a variety of compounds through different synthetic pathways. For example, metabolic engineering approaches have successfully utilized this compound to produce high-performance materials from biomass resources .

Microbial Production

Recent advancements have demonstrated the microbial production of this compound using engineered strains of Corynebacterium glutamicum. This method allows for sustainable production processes that can yield significant quantities of the compound (up to 13.5 g/L) under optimized conditions .

Biochemical Studies

Metabolic Pathways

Research has shown that this compound is involved in various metabolic pathways within microbial systems. For instance, studies on Bordetella sp. have elucidated the metabolic pathway of this compound, revealing its conversion into several intermediates through enzymatic reactions . Understanding these pathways is crucial for developing biotechnological applications and enhancing microbial metabolism.

Enzyme Characterization

The characterization of enzymes involved in the metabolism of this compound has been a focus area in biochemical research. Enzymes such as NAD(+)-dependent dehydrogenases and tautomerases have been purified and studied, providing insights into their roles and potential applications in biocatalysis .

Data Table: Summary of Applications

Case Studies

-

Pharmaceutical Development

A study focused on synthesizing derivatives of this compound to develop potent acetylcholinesterase inhibitors demonstrated significant inhibitory activity (IC50 = 2.7 µM). This highlights the compound's potential in treating neurodegenerative diseases . -

Microbial Production Optimization

Researchers engineered Corynebacterium glutamicum to enhance the production of this compound from glucose, achieving a yield of 13.5 g/L under optimized conditions. This case illustrates the feasibility of using microbial systems for sustainable chemical production .

作用机制

The mechanism of action of 4-Amino-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Aminobenzamide

- Structure: Lacks the 3-hydroxy group present in 4-amino-3-hydroxybenzamide.

- Properties: Molecular weight = 136.15 g/mol; higher logP (1.2) compared to this compound, suggesting increased lipophilicity due to the absence of the polar hydroxyl group .

- Applications : Used as a substrate analogue in enzymatic studies, highlighting the role of the hydroxyl group in modulating binding affinity .

3-Amino-4-methoxybenzamide

- Structure : Methoxy (-OCH₃) replaces the hydroxyl group at the 3-position.

- Properties: Molecular weight = 166.18 g/mol; melting point = 156–160°C . The methoxy group enhances lipophilicity (logP ≈ 1.5) but reduces hydrogen-bonding capacity compared to this compound .

Methyl 2-Amino-3-hydroxybenzoate

- Structure : Ester (-COOCH₃) replaces the amide (-CONH₂) group.

- Properties: Molecular weight = 167.16 g/mol . The ester group increases susceptibility to hydrolysis compared to the stable amide bond in this compound, limiting its utility in prolonged biological assays .

Substituent Position Isomers

3-Amino-4-hydroxybenzamide

- Structure: Amino and hydroxyl groups are swapped (3-NH₂, 4-OH).

- Properties: Limited data available, but positional isomerism likely alters electronic distribution, affecting acidity (pKa) and solubility.

3-Amino-4-hydroxybenzoic Acid

- Structure : Carboxylic acid (-COOH) replaces the amide group.

- Properties: Molecular weight = 153.13 g/mol; melting point = 208°C . The carboxylic acid group increases water solubility but introduces pH-dependent ionization, unlike the neutral amide in this compound .

Halogen-Substituted Analogues

3-Amino-4-chloro-N-(4-hydroxycyclohexyl)benzamide

- Structure : Chloro (-Cl) at the 4-position and a hydroxycyclohexyl substituent.

- Properties : Molecular weight = 268.74 g/mol . The electron-withdrawing chloro group enhances metabolic stability but may reduce solubility compared to the hydroxylated parent compound .

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

- Structure : Dual chloro substituents and a methylphenyl group.

- Properties: Increased steric bulk and lipophilicity (logP ≈ 3.0) make it suitable for hydrophobic target interactions, contrasting with the more polar this compound .

Data Table: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | logD (pH 7.4) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 166.17 | 0.7 | -0.3 | -NH₂, -OH, -CONH₂ | Enzyme inhibition studies |

| 4-Aminobenzamide | 136.15 | 1.2 | 0.2 | -NH₂, -CONH₂ | Substrate analogue |

| 3-Amino-4-methoxybenzamide | 166.18 | ~1.5 | ~0.5 | -NH₂, -OCH₃, -CONH₂ | Lipophilic drug design |

| Methyl 2-amino-3-hydroxybenzoate | 167.16 | 0.9 | -0.5 | -NH₂, -OH, -COOCH₃ | Labile prodrug formulations |

| 3-Amino-4-chloro-N-(4-hydroxycyclohexyl)benzamide | 268.74 | ~2.8 | ~1.2 | -NH₂, -Cl, -CONH₂, -OH | Targeted therapeutics |

生物活性

4-Amino-3-hydroxybenzamide (4,3-AHBA) is an organic compound with notable biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. The compound features an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, specifically at the 4 and 3 positions, respectively. This structural configuration influences its reactivity and biological properties, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

The hydroxyl group in this compound contributes to its ability to scavenge free radicals. Studies indicate that this compound can reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against several pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

3. Enzyme Interaction and Metabolism

The compound interacts with various enzymes involved in metabolic pathways. For instance, Bordetella sp. strain 10d metabolizes this compound through specific enzymatic pathways involving dehydrogenases and decarboxylases. Understanding these interactions provides insights into its biochemical roles and potential therapeutic applications .

Research Findings

Several studies have investigated the biological activities of this compound:

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant radical scavenging activity that supports its potential as an antioxidant supplement .

- Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.

Future Directions

The continued exploration of this compound's biological activities could lead to the development of novel therapeutic agents in fields such as oncology, infectious diseases, and oxidative stress management. Further studies are needed to elucidate the precise mechanisms underlying its biological effects and to assess its safety profile for potential clinical applications.

常见问题

Q. Basic: What are the established synthetic routes for 4-Amino-3-hydroxybenzamide, and how is purity validated?

Methodological Answer:

- Synthesis Pathways :

- Step 1 : Start with 4-nitro-3-hydroxybenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .

- Step 2 : Convert the carboxylic acid to a benzamide via coupling with ammonium chloride in the presence of DCC (dicyclohexylcarbodiimide) .

- Alternative Route : Direct amidation of 4-amino-3-hydroxybenzoic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia .

- Purity Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards .

- Melting Point : Compare observed mp (211–215°C) with literature values .

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (C₇H₈N₂O₂: C 58.33%, H 5.59%, N 19.44%) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify key functional groups:

- N-H stretch (amine): ~3350 cm⁻¹.

- O-H (phenolic): ~3200 cm⁻¹.

- Amide C=O: ~1650 cm⁻¹ .

- ¹H NMR (DMSO-d₆) :

- Mass Spectrometry : ESI-MS expected molecular ion at m/z 144.07 (M+H⁺) .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent degradation .

- Handling : Avoid moisture; use desiccants (e.g., silica gel) in storage containers. Electrostatic charges should be mitigated by grounding equipment .

- Stability Tests : Monitor via HPLC every 3 months; degradation products (e.g., hydrolyzed benzoic acid derivatives) should not exceed 2% .

Q. Advanced: How can researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against E. coli and S. aureus; compare with 4-aminosalicylic acid as a control .

- Enzyme Inhibition : Screen against poly(ADP-ribose) polymerase (PARP) using fluorescence-based assays; IC₅₀ values should be validated with positive controls (e.g., 3-aminobenzamide) .

- Dosage Optimization : Conduct dose-response curves (0.1–100 µM) in triplicate to establish EC₅₀ values .

Q. Advanced: How should contradictions in reported biological activity data be resolved?

Methodological Answer:

- Case Example : Discrepancies in MIC values against Bacillus subtilis may arise from:

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; outliers should be re-tested under controlled conditions .

Q. Advanced: What structural modifications enhance the compound’s efficacy in targeting specific receptors?

Methodological Answer:

- Derivatization Strategies :

- SAR Studies : Use molecular docking (AutoDock Vina) to predict binding affinity to PARP-1; validate with in vitro assays .

Q. Advanced: What analytical methods detect degradation products under varying pH conditions?

Methodological Answer:

- Forced Degradation Study :

- Quantification : Use calibration curves for degradation products with R² > 0.99 .

Q. Advanced: How can computational modeling predict the compound’s reactivity in solution-phase synthesis?

Methodological Answer:

属性

IUPAC Name |

4-amino-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFZIKVMDSXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611186 | |

| Record name | 4-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146224-62-6 | |

| Record name | 4-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。